REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:8]([O:17][CH3:18])=[C:7]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:6]=1)=[O:4].[CH2:23]([O:25][C:26]1[CH:27]=[C:28]2[C:32](=[C:33]([F:38])[C:34]=1[O:35][CH2:36][CH3:37])[C:31]([NH2:39])=[N:30][CH2:29]2)[CH3:24]>O1CCCC1>[BrH:1].[C:19]([C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][N:30]2[CH2:29][C:28]3[C:32](=[C:33]([F:38])[C:34]([O:35][CH2:36][CH3:37])=[C:26]([O:25][CH2:23][CH3:24])[CH:27]=3)[C:31]2=[NH:39])[CH:10]=[C:9]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[C:8]=1[O:17][CH3:18])([CH3:22])([CH3:21])[CH3:20] |f:3.4|
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Name
|
2-Bromo-1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)ethanone
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=C(C(=C1)N1CCOCC1)OC)C(C)(C)C
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Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C2CN=C(C2=C(C1OCC)F)N
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Name
|
|
Quantity
|
4.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Setpoint
|
6 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at the ambient temperature of 6° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
STIRRING
|
Details
|
After stirring for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the deposited crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooled tetrahydrofuran (1.2 L)
|
Name
|
|
Type
|
product
|
Smiles
|
Br.C(C)(C)(C)C=1C=C(C=C(C1OC)N1CCOCC1)C(CN1C(C2=C(C(=C(C=C2C1)OCC)OCC)F)=N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 696.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |